CCR5 Antagonism: Differential Biological Activity vs. Methyl 5-hydroxypyridine-2-carboxylate
A preliminary pharmacological screen identified the target compound as a functional CCR5 antagonist [1]. This is in stark contrast to the des-chloro comparator, methyl 5-hydroxypyridine-2-carboxylate, which has been characterized primarily as an NO production inhibitor in cellular assays (IC50 = 115–119 µM in RAW264.7 and BV2 cells) without any reported CCR5 activity [2]. The presence of the 3-chloro substituent in the target compound, which increases lipophilicity (consensus logP ≈ 1.12) and modifies the TPSA (59.42 Ų) compared to the des-chloro analog , maps to a distinct biological target profile. This qualitative difference in mechanism-of-action means the two compounds are not interchangeable for programs targeting chemokine receptor-mediated diseases (e.g., HIV, asthma, rheumatoid arthritis).
| Evidence Dimension | Biological target engagement (mechanism-of-action) |
|---|---|
| Target Compound Data | CCR5 antagonist (qualitative screening hit) [1] |
| Comparator Or Baseline | Methyl 5-hydroxypyridine-2-carboxylate (des-chloro): NO inhibition IC50 = 115.67 µM (RAW264.7), 118.80 µM (BV2); no CCR5 activity reported [2] |
| Quantified Difference | Mechanism-of-action switch: anti-inflammatory via CCR5 pathway vs. NO pathway; potency difference cannot be directly quantified due to different assay endpoints. |
| Conditions | CCR5 antagonism screening assay (target compound) [1]; LPS-stimulated RAW264.7 and BV2 cells (comparator) [2] |
Why This Matters
Selecting this compound over the des-chloro analog is essential when the therapeutic hypothesis requires CCR5 pathway modulation rather than general NO inhibition.
- [1] Zhang HL. Preliminary screening of pharmacological activity: compound evaluation as a CCR5 antagonist. Semantic Scholar Author ID 91457169 (2012). View Source
- [2] Liu L et al. Simultaneous characterisation of multiple Mahonia fortunei bioactive compounds in rat plasma by UPLC-MS/MS for application in pharmacokinetic studies and anti-inflammatory activity in vitro. J Pharm Biomed Anal. 2020 Feb 5;179:113013. View Source
